N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine
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Overview
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine is a compound that features a pyrazole ring substituted with a cyclohexanamine group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine typically involves the alkylation of 1,5-dimethylpyrazole with cyclohexylmethylamine. One common method employs dimethylsulfate (DMS) in an alkaline medium as the alkylation agent . The reaction is carried out in a 20% aqueous solution of NaOH at 70°C. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran (THF), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, forming complexes that can inhibit enzyme activity or modulate receptor function . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine can be compared with other pyrazole derivatives, such as:
1,5-Dimethylpyrazole: A simpler pyrazole derivative without the cyclohexanamine group, used in similar applications but with different reactivity and properties.
Hydrazine-coupled pyrazoles: Compounds with hydrazine groups that exhibit potent antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C12H21N3/c1-10-11(9-14-15(10)2)8-13-12-6-4-3-5-7-12/h9,12-13H,3-8H2,1-2H3 |
InChI Key |
GTCIFXUWESHEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2CCCCC2 |
Origin of Product |
United States |
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